molecular formula C38H35N5O B15289574 N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide

N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide

Cat. No.: B15289574
M. Wt: 577.7 g/mol
InChI Key: IJRRIDIWHIULMY-UHFFFAOYSA-N
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Description

N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trityl-protected tetrazole group attached to a biphenyl system, which is further linked to a pentanamide moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

    Medicine: Investigated for its potential as a drug candidate in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical research .

Properties

Molecular Formula

C38H35N5O

Molecular Weight

577.7 g/mol

IUPAC Name

N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pentanamide

InChI

InChI=1S/C38H35N5O/c1-2-3-23-36(44)39-28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)37-40-41-42-43(37)38(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,39,44)

InChI Key

IJRRIDIWHIULMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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